Valine, N-acetyl-3-(acetyldithio)-
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Overview
Description
Valine, N-acetyl-3-(acetyldithio)- is a compound with the molecular formula C9H15NO4S2 It is a derivative of the amino acid valine, modified with acetyl and acetyldithio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Valine, N-acetyl-3-(acetyldithio)- typically involves the acetylation of valine followed by the introduction of the acetyldithio group. The process begins with the protection of the amino group of valine, followed by acetylation using acetic anhydride. The acetyldithio group is then introduced through a reaction with acetyldithioacetic acid under controlled conditions .
Industrial Production Methods
Industrial production of Valine, N-acetyl-3-(acetyldithio)- may involve microbial synthesis methods. Microbial preparation is advantageous due to its high stereoselectivity, mild reaction conditions, and environmentally friendly process. This method can be classified into microbial asymmetric degradation, stereoselective hydrolysis, and specific hydrolysis by enzymes .
Chemical Reactions Analysis
Types of Reactions
Valine, N-acetyl-3-(acetyldithio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds, reverting the compound to its thiol form.
Substitution: The acetyldithio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from these reactions include disulfide-linked dimers, reduced thiol forms, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Valine, N-acetyl-3-(acetyldithio)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and food additives
Mechanism of Action
The mechanism of action of Valine, N-acetyl-3-(acetyldithio)- involves its interaction with specific molecular targets. The acetyldithio group can form disulfide bonds with cysteine residues in proteins, leading to modifications that affect protein function. This interaction can inhibit enzyme activity or alter protein structure, impacting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include N-acetylvaline, N-acetylmethionine, and N-acetylcysteine. These compounds share the acetyl group modification but differ in their side chains and specific functional groups .
Uniqueness
Valine, N-acetyl-3-(acetyldithio)- is unique due to the presence of the acetyldithio group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where disulfide bond formation or reduction is required .
Properties
CAS No. |
109795-73-5 |
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Molecular Formula |
C9H15NO4S2 |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(acetyldisulfanyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H15NO4S2/c1-5(11)10-7(8(13)14)9(3,4)16-15-6(2)12/h7H,1-4H3,(H,10,11)(H,13,14)/t7-/m1/s1 |
InChI Key |
GSMAUKTVMNVPNQ-SSDOTTSWSA-N |
Isomeric SMILES |
CC(=O)N[C@H](C(=O)O)C(C)(C)SSC(=O)C |
Canonical SMILES |
CC(=O)NC(C(=O)O)C(C)(C)SSC(=O)C |
Origin of Product |
United States |
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